Tris(2-chloroethyl) phosphate
Overview
Description
Tris(2-chloroethyl) phosphate (TCEP) is a flame retardant commonly used in various products and has been identified as a frequent contaminant in US streams, raising toxicological concerns, especially in sensitive coastal ecosystems like estuaries and salt marshes .
Synthesis Analysis
TCEP can be synthesized through an electrochemical process from elemental phosphorus and ethylene chlorohydrin in a diaphragmless electrolyzer. The solubility of white phosphorus in TCEP was also examined, and it was found that the formation of TCEP from both white and red phosphorus proceeds with close yields .
Molecular Structure Analysis
While the papers provided do not delve into the molecular structure analysis of TCEP, it is known that TCEP is a neutral ester of ethylene chlorohydrin and phosphoric acid .
Chemical Reactions Analysis
TCEP has been shown to react with reduced sulfur species such as polysulfides, bisulfide, and thiophenolate under anoxic conditions. The kinetics of these reactions were determined, and the second-order rate constants were obtained. For example, the reaction of TCEP with polysulfide at 25°C has a rate constant of 5.0 (±1.4)×10^(-4) M^(-1) s^(-1) . Additionally, iron monosulfide (FeS) can reductively transform TCEP, especially in the presence of cetyltrimethylammonium bromide (CTAB), which enhances the reactivity by preventing FeS aggregation, protecting it from oxidation, and increasing TCEP's surface adsorption on FeS .
Physical and Chemical Properties Analysis
The chemical stability of TCEP makes it difficult to remove from water. However, its reactivity towards various environmental agents such as FeS in the presence of CTAB has been demonstrated, which could be significant for its transformation in aquatic environments . The degradation products of TCEP's reactions with reduced sulfur species were studied using GC-FID and LC-MS-MS and were quantified, indicating that TCEP can undergo transformation into various byproducts .
Toxicological Concerns and Environmental Impact
TCEP has been evaluated for its genotoxic, carcinogenic, reprotoxic, and sensitizing potential. It was found not to be mutagenic in most studies, including the Salmonella/microsome test, and did not induce chromosome aberrations in vitro. However, it did show questionable to significant increases in sister chromatid exchange rates. In vivo tests were inconclusive or negative for clastogenicity. Despite this, there is evidence of a carcinogenic potential, possibly through an epigenetic mechanism, as kidney and Harderian gland tumors were observed in animal studies. TCEP is not embryotoxic or teratogenic at doses tested, but it has been shown to adversely affect sperm and fertility in animal studies. No skin-sensitizing potential was observed in a Buehler test .
Bioremediation Potential
Two bacterial strains capable of degrading TCEP when it is the sole phosphorus source have been isolated. These strains, identified as members of the sphingomonads, could be useful for the bioremediation of environments contaminated with TCEP .
Scientific Research Applications
Bioremediation and Environmental Degradation
- Bacterial Degradation : Takahashi et al. (2010) isolated bacterial strains capable of degrading TCEP, which could be used for bioremediation of environments contaminated with this compound (Takahashi et al., 2010).
- Microbial Transformation in Sediments : Zhou et al. (2020) investigated the microbial biotransformation of TCEP in sediment microcosms, revealing hydrolytic dechlorination and oxidation pathways and shifts in microbial community compositions (Zhou et al., 2020).
- Reactivity with Reduced Sulfur Species : Saint-Hilaire et al. (2011) studied the kinetics of the reaction of reduced sulfur species with TCEP, important for understanding its environmental fate in coastal ecosystems (Saint-Hilaire et al., 2011).
Mechanisms of Toxicity and Effects
- Toxicogenomics in HepG2 Cells : Krivoshiev et al. (2018) used RNA sequencing to explore the effects of TCEP on the transcriptome level in human hepatocellular carcinoma cells, indicating potential impacts on immune function and xenobiotic metabolism pathways (Krivoshiev et al., 2018).
- Endocrine Disruption in Zebrafish : Wu et al. (2017) combined in silico and in vivo approaches to show that TCEP can bind to and interact with nuclear receptors, influencing developmental phenotypes in zebrafish (Wu et al., 2017).
Distribution and Fate in Environments
- Presence in Indoor Environments : Marklund et al. (2003) analyzed the presence of TCEP in indoor dust, reflecting its distribution in relation to building materials and consumer products (Marklund et al., 2003).
- Global Occurrence in Airborne Particles : Möller et al. (2012) demonstrated the global occurrence of TCEP in airborne particles over oceans, highlighting its long-range atmospheric transport (Möller et al., 2012).
Purification and Elimination Techniques
- Electrochemical Synthesis : Berezkin et al. (2015) investigated the electrochemical synthesis of TCEP, providing insights into its production methods (Berezkin et al., 2015).
- Drinking Water Purification : Andresen and Bester (2006) studied the elimination of TCEP in drinking water purification processes, highlighting the effectiveness of certain treatments like activated carbon filtration (Andresen & Bester, 2006).
Safety And Hazards
Tris(2-chloroethyl) phosphate is listed as a substance of very high concern under the European Union’s REACH regulations due to its suspected reproductive toxicity . It is advised to avoid open flames, sparks, and smoking when handling it. It should be handled in a well-ventilated place, and suitable protective clothing should be worn. Contact with skin and eyes should be avoided .
properties
IUPAC Name |
tris(2-chloroethyl) phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl3O4P/c7-1-4-11-14(10,12-5-2-8)13-6-3-9/h1-6H2 | |
Source | PubChem | |
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InChI Key |
HQUQLFOMPYWACS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OP(=O)(OCCCl)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl3O4P, Array | |
Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
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Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
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Related CAS |
28205-79-0 | |
Record name | Ethanol, 2-chloro-, phosphate (3:1), homopolymer | |
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DSSTOX Substance ID |
DTXSID5021411 | |
Record name | Tris(2-chloroethyl) phosphate | |
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Molecular Weight |
285.5 g/mol | |
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Physical Description |
Tris(2-chloroethyl) phosphate is an odorless clear liquid. Neutral pH. (NTP, 1992), A clear liquid with a slight odor; [HSDB], COLOURLESS-TO-YELLOW LIQUID. | |
Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
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Boiling Point |
626 °F at 760 mmHg (NTP, 1992), 330 °C, BP: 210-220 °C | |
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Flash Point |
450 °F (NTP, 1992), 216 °C (Cleveland open cup), 232 °C (450 °F) (Closed cup), 202 °C c.c. | |
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Solubility |
1 to 5 mg/mL at 68 °F (NTP, 1992), In water, 7.82X10+3 mg/L at 20 °C, In water, 7,000 mg/L, temp not specified., Insoluble in benzene. Soluble in most organic solvents., Slightly soluble in carbon tetrachloride, Very slightly soluble in aliphatic hydrocarbons; soluble in alcohols, esters, ketones and aromatic hydrocarbons., Solubility in water, g/100ml at 20 °C: 0.78 (very poor) | |
Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
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Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
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Density |
1.425 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.39 g/cu cm at 25 °C, Relative density (water = 1): 1.4 | |
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Vapor Density |
Relative vapor density (air = 1): 9.8 | |
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Vapor Pressure |
0.5 mmHg at 293 °F (NTP, 1992), 0.06 [mmHg], VP: 1.60X10-5 mm Hg at 25 °C (extrapolated from a reduced BP value), VP: 0.5 mm Hg at 145 °C, 6.13X10-2 mm Hg at 25 °C, negligible | |
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Mechanism of Action |
The present study was conducted to clarify the acute effect of tris(2-chloroethyl)phosphate (TRCP), an organophosphate flame-retardant, on spontaneous ambulatory activity (AA) in male ICR mice and to examine the neurochemical mechanism of this effect. Single dose administration of 200 mg/kg i.p. of TRCP increased AA in ICR mice. Neither the nicotinic cholinergic antagonist mecamylamine (MA) nor the muscarinic cholinergic antagonist scopolamine (SCP) affected the AA response to TRCP. On the other hand, the benzodiazepine agonist diazepam (DZ), the GABAA agonist muscimol (MUS) and the GABAB agonist baclofen (BAC) all attenuated the effect of TRCP. DZ and MUS blocked the increase of AA within the first 10 min after administration of TRCP. These drugs did not attenuate the AA-increasing effect of SCP, suggesting that the mechanism of TRCP action is distinct from that of SCP. MUS and BAC did, but DZ did not, inhibit the AA increasing effect of the dopaminergic agonist apomorphine (APO), suggesting that dopamine is involved in the control of AA, and that GABA can affect AA through interaction with dopaminergic neurons. These results suggest that TRCP acts as a GABA antagonist and not as a cholinergic agonist, and that TRCP increases AA in ICR mice through a GABAergic mechanism. | |
Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
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Product Name |
Tris(2-chloroethyl) phosphate | |
Color/Form |
Clear, transparent liquid, Low viscosity liquid | |
CAS RN |
115-96-8, 29716-44-7, 68411-66-5 | |
Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
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Record name | Tris(2-chloroethyl) phosphate | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethanol, 2-chloro-, phosphate (3:1), hydrolyzed | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIS(2-CHLOROETHYL)PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32IVO568B0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
less than -76 °F (NTP, 1992), -55 °C, -51 °C | |
Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19995 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.